Alumina

Description

Properties

IUPAC Name |

dialuminum;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEYBMLMFCGWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

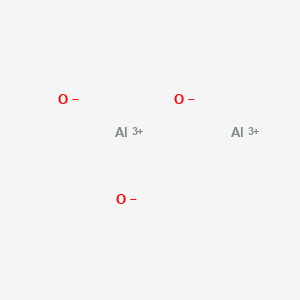

[O-2].[O-2].[O-2].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aluminium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052791 | |

| Record name | Aluminum (II) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum oxide is a white odorless crystalline powder. Water insoluble. Properties (both physical and chemical) vary according to the method of preparation; different methods give different crystalline modifications. The variety formed at very high temperature is quite inert chemically. alpha-Alumina is the main component of technical grade alumina. Corundum is natural aluminum oxide. Emery is an impure crystalline variety of aluminum oxide. (NIOSH, 2022), Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, White, odorless, crystalline powder; [NIOSH], WHITE POWDER., White, odorless, crystalline powder. | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide (Al2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

5396 °F at 760 mmHg (NIOSH, 2023), 2977 °C, 3000 °C, 5396 °F | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Difficult solubility in mineral acids and strong alkali, Insoluble in water, Solubility in water: none, Insoluble | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

4 (NIOSH, 2023) - Denser than water; will sink, Density: 3.4-4.0, Soft white powder; transforms to corundum at 1200 °C; density: 3.97 g/cu cm; insoluble in water; soluble in acid; slightly soluble in alkaline solutions /Gamma-alumina/, 3.97 g/cm³, 4, 4.0 | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), Vapor pressures: 100 Pa at 2122 °C; 1 kPa at 2351 °C; 10 kPa at 2629 °C; 100 kPa at 2975 °C, 1 mm Hg at 2158 °C, 0 mmHg (approx) | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Sodium is the main component of the process solution and is also the largest contaminant of the product. ... Gallium is a ubiquitous component of aluminous ores. Its chemistry is similar to that of aluminum, so it accumulates in Bayer process solutions until an equilibrium is reached at about 0.2 g/L. The gallium content of Al2O3 is a linear function of the gallium concentration in the solution. ... Silicon is a component of many aluminum alloys, yet the specification for Al2O3 is less than 0.02% SiO2. ... Potassium is undesirable in the Al2O3 because it may destroy the graphite in Hall-Heroult cells by intercalation, i.e., it diffuses between the layers of the graphite structure, thus expanding its volume. Although it is soluble in Bayer solutions, there has not been a recorded instance of K2O concentrations becoming high enough to affect the Al2O3 quality.... Iron(III)oxide (Fe2O3) as an impurity in Al2O3. ... Calcium also is a common impurity. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder, White powder, balls or lumps or various mesh | |

CAS No. |

1344-28-1; 1302-74-5(corundum); 12415-34-8(emery), 1344-28-1, 39377-45-2 | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039377452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum oxide (Al2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMI26O6933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

3632 °F (NIOSH, 2023), 2030 °C, 2054 °C, 3632 °F | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

what are the different polymorphs of alumina and their properties

An In-Depth Technical Guide to the Polymorphs of Alumina: Structures, Properties, and Transformations

Authored by: Gemini, Senior Application Scientist

Abstract

Aluminum oxide (this compound, Al₂O₃) is a ceramic material of paramount importance across a multitude of scientific and industrial fields. Its utility is profoundly influenced by its polymorphic nature, existing in several crystalline forms with the same chemical formula but distinct atomic arrangements. This guide provides a comprehensive exploration of the primary polymorphs of this compound, detailing their crystal structures, physicochemical properties, and the thermodynamic and kinetic factors governing their phase transformations. We delve into the synthesis of these polymorphs from common precursors and outline key characterization techniques. This document is intended for researchers, scientists, and engineers in materials science, catalysis, and drug development who require a deep, practical understanding of this compound's diverse forms.

Introduction to this compound Polymorphism

This compound exists in numerous crystalline phases, broadly categorized into the thermodynamically stable alpha (α) phase and a series of metastable, or transition, aluminas.[1] These transition phases, including the gamma (γ), delta (δ), theta (θ), and kappa (κ) forms, are typically formed at lower temperatures during the thermal dehydration of aluminum hydroxides like gibbsite (Al(OH)₃) and boehmite (AlOOH).[1][2] The specific sequence of phase transformations is highly dependent on factors such as the starting material, heating rate, particle size, and atmospheric conditions.[3][4] Understanding these polymorphs is critical as their distinct properties dictate their suitability for various applications.

The Thermodynamically Stable Polymorph: Alpha-Alumina (α-Al₂O₃)

Alpha-alumina, also known as corundum, is the most stable and widely recognized polymorph of aluminum oxide.[5] Its exceptional hardness, high melting point, and chemical inertness make it a cornerstone material in numerous high-performance applications.

Crystal Structure and Properties

α-Al₂O₃ possesses a trigonal crystal system with a rhombohedral lattice (space group R-3c).[6][7] The structure consists of a hexagonal close-packed (HCP) array of oxygen ions, with aluminum ions (Al³⁺) occupying two-thirds of the octahedral interstices.[8][9] This tightly packed and strongly bonded structure is responsible for its remarkable properties.[8]

| Property | Value | References |

| Crystal System | Trigonal (Hexagonal) | [5][6] |

| Density | ~3.98 g/cm³ | [3] |

| Hardness (Mohs) | 9 | [10] |

| Melting Point | ~2072 °C | [1] |

| Thermal Stability | Highest among all polymorphs | [11] |

| Surface Area | Low | [10] |

Applications of Alpha-Alumina

The robust nature of α-Al₂O₃ lends itself to a wide array of applications:

-

Abrasives: Due to its high hardness, it is extensively used in grinding, polishing, and cutting applications.[12]

-

Bioceramics: Its biocompatibility and wear resistance make it suitable for dental implants and artificial joints.[13]

-

Advanced Ceramics: It is a key component in the manufacturing of high-strength, temperature-resistant ceramics, including integrated circuit substrates and ballistic armor.[11][13]

-

Refractories: Its high melting point and thermal stability are leveraged in furnace linings and other high-temperature environments.[5]

The Transition Aluminas: A Spectrum of Metastable Phases

The transition aluminas are a series of metastable polymorphs that form at lower temperatures than α-Al₂O₃.[1] They are characterized by higher surface areas and unique surface chemistry, making them invaluable in catalysis and adsorption.

Gamma-Alumina (γ-Al₂O₃)

Gamma-alumina is one of the most technologically significant transition polymorphs. It is typically formed by the calcination of aluminum hydroxides, such as boehmite, at temperatures between 400 and 700 °C.[14][15]

γ-Al₂O₃ has a defective spinel structure with a face-centered cubic (FCC) arrangement of oxygen ions.[16] The aluminum cations are distributed over both octahedral and tetrahedral sites, with a significant number of cation vacancies. This defective structure contributes to its high surface area and surface acidity.[10]

| Property | Value | References |

| Crystal System | Cubic (Defective Spinel) | [16] |

| Density | ~3.5-3.7 g/cm³ | [3] |

| Surface Area | High (often >100 m²/g) | [10][17] |

| Pore Structure | Mesoporous | [18] |

| Thermal Stability | Transforms to δ and θ phases at higher temperatures | [10] |

The high surface area and acidic nature of γ-Al₂O₃ make it ideal for:

-

Catalyst Supports: It is widely used as a support for metal catalysts in petroleum refining and automotive exhaust treatment.[10][17]

-

Adsorbents: Its porous structure is effective for drying gases and liquids and for removing impurities.[10][18]

-

Coatings: It is used in protective coatings to enhance wear and corrosion resistance.[10]

Theta-Alumina (θ-Al₂O₃)

Theta-alumina is another important high-temperature transition polymorph, typically forming from the transformation of γ- or δ-alumina at temperatures between 900 and 1000 °C.[2][19]

θ-Al₂O₃ has a monoclinic crystal structure.[20] It represents an intermediate structure between the cubic transition aluminas and the hexagonal α-alumina. While more ordered than γ-Al₂O₃, it still retains a relatively high surface area compared to the alpha phase.[21]

| Property | Value | References |

| Crystal System | Monoclinic | [20] |

| Formation Temperature | ~900-1100 °C | [2][3] |

| Surface Area | Moderate | [21] |

| Thermal Stability | Transforms to α-Al₂O₃ at higher temperatures | [21] |

θ-Al₂O₃ finds application in areas where a combination of thermal stability and surface area is required, such as:

-

Catalyst Supports for High-Temperature Reactions: Its ability to withstand higher temperatures than γ-Al₂O₃ makes it suitable for certain catalytic processes.[21][22]

-

Ceramic Precursors: It can be used as a precursor for the controlled synthesis of α-Al₂O₃ with specific microstructures.

Other Transition Polymorphs

Several other transition this compound phases exist, including delta (δ), kappa (κ), eta (η), and chi (χ).[1] These phases often appear in complex sequences of transformations and can coexist over certain temperature ranges.[3] Their properties are generally intermediate between the gamma and alpha phases. The formation of these specific phases is highly dependent on the precursor and thermal history.[23]

Phase Transformations of this compound

The transformation of aluminum hydroxides into the various this compound polymorphs is a complex process governed by temperature. The following diagram illustrates a typical transformation sequence starting from common precursors.

Caption: Phase transformation sequence of this compound from precursors.

The transformation from the metastable transition aluminas to the stable α-Al₂O₃ phase is irreversible and involves a significant increase in density and a reduction in volume and surface area.[3] This transformation typically occurs above 1100 °C and is a nucleation and growth process.[3]

Synthesis and Characterization of this compound Polymorphs

The ability to synthesize specific this compound polymorphs with desired properties is crucial for their application. This section outlines a general experimental protocol for the synthesis of γ- and α-alumina from an aluminum hydroxide precursor, followed by key characterization techniques.

Experimental Protocol: Synthesis of γ- and α-Alumina

This protocol describes a common method for producing different this compound polymorphs via thermal decomposition of a precursor.

Objective: To synthesize γ-Al₂O₃ and α-Al₂O₃ by calcining aluminum hydroxide.

Materials:

-

Aluminum hydroxide (e.g., Gibbsite or Boehmite) powder

-

High-temperature muffle furnace

-

Ceramic crucibles

Procedure:

-

Precursor Preparation: Place a known quantity of the aluminum hydroxide precursor into separate ceramic crucibles.

-

Synthesis of γ-Al₂O₃:

-

Place one crucible in the muffle furnace.

-

Heat the furnace to a temperature between 500 °C and 700 °C at a controlled rate (e.g., 5 °C/min).[2]

-

Hold at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete transformation.[2]

-

Allow the furnace to cool down to room temperature and retrieve the sample.

-

-

Synthesis of α-Al₂O₃:

Caption: Experimental workflow for this compound synthesis.

Characterization Techniques

The synthesized this compound polymorphs can be characterized using a variety of analytical techniques to determine their structure, morphology, and properties.

-

X-Ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases of this compound. Each polymorph has a unique diffraction pattern that allows for unambiguous identification.[25]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology, particle size, and agglomeration of the this compound powders.[25]

-

Brunauer-Emmett-Teller (BET) Analysis: This method is used to measure the specific surface area of the material, which is a critical property for catalytic and adsorption applications.[26]

-

Thermal Analysis (TGA/DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and phase transformation temperatures of the this compound polymorphs.[2]

Conclusion

The polymorphism of this compound gives rise to a family of materials with a broad spectrum of properties and applications. From the extreme hardness and stability of α-alumina to the high surface area and catalytic activity of γ-alumina, the ability to selectively synthesize and utilize these different forms is of immense technological importance. A thorough understanding of their crystal structures, properties, and the mechanisms of their transformation is essential for the continued development of advanced materials for a wide range of scientific and industrial endeavors.

References

- Control of the γ-alumina to α-alumina phase transformation for an optimized this compound densification. (n.d.). Boletín de la Sociedad Española de Cerámica y Vidrio - Elsevier.

- Corundum. (n.d.). Virtual Museum of Minerals and Molecules.

- What is Gamma this compound?. (2025). Zibo Xiangrun Environment Engineering Co.,Ltd.

- Structure of boehmite-derived γ-alumina and its transformation mechanism revealed by electron crystallography. (n.d.).

- Nano Aluminium Oxide (Theta Phase). (n.d.). Hiyka.

- Corundum. (n.d.). Wikipedia.

- The crystal structure of corundum (α-Al 2 O 3 ); c is vertical with all... (n.d.).

- The application of alpha this compound in new this compound ceramics. (n.d.). Unknown Source.

- Corundum (structure). (n.d.). Wikipedia.

- The alpha-alumina family: from properties to preparation to applic

- Applications and Properties of Gamma Aluminum Oxide. (2025). Unknown Source.

- Corundum structure. (n.d.). True Geometry's Blog.

- Aluminum Oxide | Al2O3 Material Properties. (n.d.).

- Extraction and characterization of highly pure this compound (α, γ, and θ) polymorphs from waste beverage cans: A viable waste management approach. (n.d.). ScienceDirect.

- Synthesis and Characterization of this compound Powders Obtained at Various Temperatures Via Sol-Gel Method. (n.d.). Unknown Source.

- Electronic and Optical Properties of theta this compound with Comparison to alpha this compound. (n.d.).

- Boehmite Derived γ-Alumina System. 1. Structural Evolution with Temperature, with the Identification and Structural Determination of a New Transition Phase, γ'-Alumina. (n.d.).

- Metastable this compound Polymorphs: Crystal Structures and Transition Sequences. (n.d.). Scilit.

- The Essential Role of Gamma this compound in Chemical Applic

- Theoretical Study of the Dehydration Process of Boehmite to Gamma-Alumina. (2025).

- Boehmite-Derived γ-Alumina System. 2. Consideration of Hydrogen and Surface Effects. (n.d.).

- Application of α-alumina powder in different fields. (2022). Unknown Source.

- Phase Transformations of α-Alumina Made from Waste Aluminum via a Precipitation Technique. (2012).

- Mechanism and Kinetic Parameters of the Thermal Decomposition of Gibbsite Al(OH)3 by Thermogravimetric Analysis. (n.d.). Unknown Source.

- Metastable this compound polymorphs : Crystal structures and transition sequences. (2005). SciSpace.

- Synthesis and Characterization of this compound Powders Obtained at Various Temperatures Via Sol-Gel Method. (n.d.).

- Metastable this compound Polymorphs: Crystal Structures and Transition Sequences. (n.d.).

- Influence of Annealing Temperature on the Phase Transform

- Alpha this compound vs Gamma this compound: What's the Difference. (2023).

- Structural properties investigation of different this compound polymorphs (η-, γ-, χ-, θ-, α-Al2O3) using Cr3+ as a luminescent probe. (2025).

- Controlling the phase transformation of this compound for enhanced stability and c

- Aluminium Oxide – Nanopowder, Theta Phase. (n.d.). Hiyka.

- Metastable this compound polymorphs : Crystal structures and transition sequences. (2005). Semantic Scholar.

- Kinetics of the Gamma‐to‐Alpha this compound Phase Transformation. (2025).

- Synthesis of γ-Alumina Particles and Surface Characteriz

- alpha-Alumina | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.

- Electronic and Optical Properties of γ- and θ- this compound by First Principle Calcul

- Mechanism of structural transformations during thermal decomposition studies of aluminium hydroxide polymorph. (n.d.).

- Sequence of dehydration and transformation of this compound from gibbsite and boehmite. (n.d.).

- Synthesis and Characterization of α-Al2O3/Ba-β-Al2O3 Spheres for Cadmium Ions Removal from Aqueous Solutions. (2022).

- Characterization techniques of this compound. (n.d.). QMplus Hub.

- thermal-decomposition-of-gibbsite-under-low-pressures-i-formation-of-the-boehmitic-phase. (1975). Bohrium.

- Chemical and Structural Characterization of Amorphous and Crystalline this compound Obtained by Alternative Sol–Gel Preparation Routes. (2021).

- Thermally Activated Al(OH)

- Synthesis of γ-Alumina Particles and Surface Characterization. (2025).

- What Are The Different Types Of this compound?. (2025). YouTube.

- Structural characterization of amorphous this compound and its polymorphs from first-principles XPS and NMR calculations. (2025).

Sources

- 1. metall-mater-eng.com [metall-mater-eng.com]

- 2. Extraction and characterization of highly pure this compound (α, γ, and θ) polymorphs from waste beverage cans: A viable waste management approach - Arabian Journal of Chemistry [arabjchem.org]

- 3. Control of the γ-alumina to α-alumina phase transformation for an optimized this compound densification | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. nanotrun.com [nanotrun.com]

- 6. Corundum - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]

- 9. blog.truegeometry.com [blog.truegeometry.com]

- 10. What is Gamma this compound?-News-Shandong Bairui Chemical Co., Ltd. [aluminaadsorbents.com]

- 11. Aluminum Oxide | Al2O3 Material Properties [accuratus.com]

- 12. Application of α-alumina powder in different fields-Zhengzhou Xinli Wear-resistant Materials Co. Ltd. [xinliabrasive.com]

- 13. The application of alpha this compound in new this compound ceramics | this compound Ceramic Products Manufacturer [aluminaceramicball.com]

- 14. Structure of boehmite-derived γ-alumina and its transformation mechanism revealed by electron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. satnanoparticles.com [satnanoparticles.com]

- 17. The Essential Role of Gamma this compound in Chemical Applications-Yinhan Special this compound is a manufacturer specialized in production of calcined this compound.- [en.calcinedthis compound.com]

- 18. wfabrasive.com [wfabrasive.com]

- 19. metall-mater-eng.com [metall-mater-eng.com]

- 20. researchgate.net [researchgate.net]

- 21. hiyka.com [hiyka.com]

- 22. hiyka.com [hiyka.com]

- 23. scilit.com [scilit.com]

- 24. Phase Transformations of α-Alumina Made from Waste Aluminum via a Precipitation Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 25. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]

- 26. Chemical and Structural Characterization of Amorphous and Crystalline this compound Obtained by Alternative Sol–Gel Preparation Routes - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Alumina Nanoparticles: A Technical Guide for Catalytic Applications

Introduction: The Enduring Significance of Alumina in Catalysis

Aluminum oxide (Al₂O₃), or this compound, has long been a cornerstone in the field of catalysis, valued for its high surface area, thermal stability, and chemical inertness.[1] The advent of nanotechnology has further amplified its potential, with this compound nanoparticles offering enhanced catalytic activity due to their increased surface-area-to-volume ratio and unique electronic properties.[2][3] These nanomaterials serve as robust catalyst supports and, in some cases, as active catalysts themselves, driving a myriad of chemical transformations across industries, from petroleum refining to the synthesis of fine chemicals and pharmaceuticals.[1][4] This guide provides an in-depth exploration of the synthesis of this compound nanoparticles for catalytic applications, focusing on the underlying principles and practical methodologies for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies: A Comparative Overview

The properties and, consequently, the catalytic performance of this compound nanoparticles are intrinsically linked to their synthesis method. The choice of synthesis route dictates critical parameters such as particle size, morphology, crystal phase, and surface chemistry. Here, we delve into three prevalent wet-chemistry methods: sol-gel, hydrothermal, and co-precipitation.

The Sol-Gel Method: Precision in Nanostructure Engineering

The sol-gel process is a versatile bottom-up approach that offers excellent control over the final product's properties.[2] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

Causality Behind the Method: The process begins with the hydrolysis of an aluminum precursor, typically an alkoxide like aluminum isopropoxide, in an alcoholic solvent. This is followed by a condensation reaction, leading to the formation of a three-dimensional network of this compound. The subsequent drying and calcination steps are crucial for removing organic residues and inducing the desired crystalline phase, most commonly the catalytically active gamma-alumina (γ-Al₂O₃).[2] The rate of hydrolysis and condensation, controlled by factors like pH, temperature, and water-to-alkoxide ratio, directly influences the particle size and porosity.[2] For instance, the addition of surfactants can lead to smaller nanoparticles with a higher surface area and an increased number of acidic sites, which are often crucial for catalytic activity.[2]

Experimental Protocol: Sol-Gel Synthesis of γ-Al₂O₃ Nanoparticles

-

Precursor Solution: Dissolve aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water. In a separate beaker, dissolve citric acid in ethanol.

-

Sol Formation: Slowly add the citric acid solution to the aluminum nitrate solution under vigorous stirring at room temperature. The molar ratio of citric acid to aluminum nitrate is a critical parameter to control particle size.

-

Gelation: Heat the resulting sol at 60-80°C with continuous stirring until a viscous gel is formed.[5]

-

Drying: Dry the gel in an oven at 120°C for 12 hours to remove the solvent and other volatile components.

-

Calcination: Calcine the dried gel in a muffle furnace at a specific temperature ramp (e.g., 10°C/min) to 500-800°C and hold for several hours.[5][6] This step removes the organic template and promotes the formation of the γ-Al₂O₃ phase.

The Hydrothermal Method: Harnessing Temperature and Pressure

The hydrothermal method utilizes high temperatures (typically 100-300°C) and pressures in an aqueous solution to synthesize crystalline nanoparticles.[2] This technique is particularly effective for producing well-defined morphologies such as nanorods and nanotubes.[2][7]

Causality Behind the Method: In a sealed autoclave, the increased temperature and pressure accelerate the dissolution and recrystallization of the aluminum precursor. The choice of precursor (e.g., aluminum nitrate, aluminum chloride) and precipitating agent (e.g., urea, ammonia) plays a significant role in determining the final morphology and crystal phase.[2] Urea, for instance, decomposes slowly at elevated temperatures to provide a gradual and uniform release of hydroxide ions, facilitating controlled precipitation and the formation of highly crystalline materials.[2] The reaction time and temperature are key parameters to control the aspect ratio and size of the resulting nanostructures.

Experimental Protocol: Hydrothermal Synthesis of this compound Nanorods

-

Precursor Solution: Dissolve aluminum nitrate (Al(NO₃)₃·9H₂O) and urea (CO(NH₂)₂) in deionized water. The molar ratio of urea to aluminum nitrate influences the nanorod dimensions.

-

Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 165-200°C for 1 to 24 hours.[8]

-

Washing and Drying: After cooling the autoclave to room temperature, collect the white precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts. Dry the product in an oven at 80-100°C.

-

Calcination: Calcine the dried powder at a desired temperature (e.g., 500-700°C) to obtain the final this compound nanorods.

The Co-Precipitation Method: A Scalable and Cost-Effective Approach

Co-precipitation is a straightforward and widely used method for synthesizing this compound nanoparticles due to its simplicity, low cost, and potential for large-scale production.[9]

Causality Behind the Method: This method involves the simultaneous precipitation of an aluminum salt precursor (e.g., aluminum sulfate, aluminum chloride) from a solution by adding a precipitating agent, such as sodium hydroxide or ammonium hydroxide.[10][11] The pH of the solution is a critical parameter that governs the precipitation process and the properties of the resulting aluminum hydroxide. Subsequent aging, washing, drying, and calcination steps are necessary to convert the hydroxide into the desired this compound phase.[9] The calcination temperature significantly impacts the final crystal structure, with lower temperatures (around 600°C) typically yielding amorphous or γ-Al₂O₃, while higher temperatures (above 1000°C) lead to the formation of the more stable α-Al₂O₃.[9]

Experimental Protocol: Co-Precipitation Synthesis of this compound Nanoparticles

-

Precursor Solution: Prepare an aqueous solution of an aluminum salt, such as aluminum sulfate (Al₂(SO₄)₃), by dissolving it in distilled water with constant stirring.[11]

-

Precipitation: Slowly add a solution of a precipitating agent, like sodium hydroxide (NaOH), dropwise to the aluminum salt solution while maintaining vigorous stirring.[11] Monitor and control the pH of the solution to ensure complete precipitation.

-

Aging and Washing: Allow the resulting white precipitate (aluminum hydroxide) to age in the mother liquor for a specific period (e.g., overnight) to improve crystallinity.[11] Subsequently, wash the precipitate multiple times with distilled water to remove ionic impurities.

-

Drying and Calcination: Dry the washed precipitate in an oven at approximately 80-120°C.[11] Finally, calcine the dried powder at a selected temperature (e.g., 600°C or 1000°C) for a few hours to obtain the this compound nanoparticles with the desired phase.[9]

Comparative Analysis of Synthesis Methods

| Synthesis Method | Precursor Example | Typical Particle Size | Morphology | Key Advantages | Key Disadvantages |

| Sol-Gel | Aluminum Isopropoxide, Aluminum Nitrate[2][6] | 5 - 50 nm[2][12] | Spherical, Porous Networks[2] | High purity, excellent control over particle size and porosity.[2] | Expensive precursors, longer processing times. |

| Hydrothermal | Aluminum Nitrate, Aluminum Chloride[2][8] | 10 - 200 nm (can be anisotropic)[2] | Nanorods, Nanotubes, Nanowires[2][7] | High crystallinity, control over morphology. | Requires specialized high-pressure equipment. |

| Co-Precipitation | Aluminum Sulfate, Aluminum Chloride[10][11] | 20 - 100 nm[11] | Irregular, Spherical[11] | Simple, cost-effective, scalable.[9] | Less control over particle size and morphology, potential for impurities. |

Visualizing the Synthesis Workflows

Caption: Workflow for the Sol-Gel synthesis of this compound nanoparticles.

Caption: Workflow for the Hydrothermal synthesis of this compound nanorods.

Caption: Workflow for the Co-Precipitation synthesis of this compound nanoparticles.

Essential Characterization Techniques

A thorough characterization of the synthesized this compound nanoparticles is paramount to understanding their physicochemical properties and correlating them with their catalytic performance.

-

X-ray Diffraction (XRD): This technique is fundamental for identifying the crystalline phase of the this compound (e.g., γ-Al₂O₃, α-Al₂O₃) and estimating the average crystallite size using the Scherrer equation.[11]

-

Scanning Electron Microscopy (SEM): SEM provides valuable information about the surface morphology, particle shape, and degree of agglomeration of the nanoparticles.[4][11]

-

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, allowing for the direct visualization of individual nanoparticles, determination of their size and shape distribution, and examination of their internal structure.[4]

-

Brunauer-Emmett-Teller (BET) Analysis: This method is used to determine the specific surface area and pore size distribution of the nanoparticles, which are critical parameters for catalytic applications.[7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps in identifying the functional groups present on the surface of the nanoparticles, such as hydroxyl groups, which can act as active sites in catalysis.[4][11]

Catalytic Applications: A Realm of Possibilities

The unique properties of this compound nanoparticles make them highly effective in a wide range of catalytic applications.

-

Catalyst Support: Due to their high surface area and thermal stability, this compound nanoparticles are excellent supports for dispersing active metal nanoparticles (e.g., Pt, Pd, Co, Ni), preventing their agglomeration and enhancing their catalytic activity and longevity in reactions like Fischer-Tropsch synthesis and hydrogenation.[2][13]

-

Organic Transformations: this compound nanoparticles themselves can act as solid acid or base catalysts in various organic reactions. For instance, γ-Al₂O₃ nanoparticles have been successfully employed as a reusable catalyst for the solvent-free synthesis of dihydropyrimidinones via the Biginelli reaction.[4][6]

-

Environmental Catalysis: this compound nanoparticles play a crucial role in environmental remediation. They are used in the catalytic reduction of pollutants like 4-nitrophenol and the degradation of dyes from wastewater.[4][9][14] Their high surface area also makes them effective adsorbents for heavy metal ions.[2]

-

Drug Development and Fine Chemicals: In the pharmaceutical industry, this compound-supported catalysts are utilized for the selective synthesis of fine chemicals and pharmaceutical intermediates, promoting cleaner and more efficient production processes.[1] Recent research has also explored the potential of metal-doped this compound nanoparticles as photocatalysts for eliminating pharmaceutical pollutants from water.[15]

Future Outlook: Advancing this compound Nanocatalysis

The field of this compound nanoparticle synthesis for catalytic applications continues to evolve. Future research will likely focus on developing more sustainable and green synthesis methods, exploring novel morphologies with tailored active sites, and designing multifunctional catalysts by doping with other metal oxides.[15] The ability to precisely control the surface chemistry and structure of this compound nanoparticles will undoubtedly unlock new catalytic frontiers, contributing to the development of more efficient and environmentally benign chemical processes.

References

-

Properties and Preparation of this compound Nanomaterials and Their Application in Catalysis. (URL: [Link])

-

This compound Nanoparticles: Properties, Synthesis, and Applications. (URL: [Link])

-

Nano this compound Catalytic Applications in Organic Transformations | Request PDF. (URL: [Link])

-

Sustainable synthesis of α-alumina nanoparticles: a comparative study of base-mediated crystallization via co-precipitation - Materials Advances (RSC Publishing). (URL: [Link])

-

Synthesis and characterization of this compound (Al2O3) nanoparticles prepared by simple sol-gel method. (URL: [Link])

-

Synthesis and characterization of this compound (Al2O3) nanoparticles prepared by simple sol-gel method - Semantic Scholar. (URL: [Link])

-

CO-PRECIPITATION SYNTHESIS AND CHARACTERIZATION OF ALUMINUM OXIDE NANOPARTICLES AS CATALYST FOR THE REMOVAL OF REACTIVE BLUE 4 D. (URL: [Link])

-

γ-Alumina Nanotubes Prepared by Hydrothermal Method as Support of Iron, Cobalt and Nickel for Fischer-Tropsch Catalysts - IISTE.org. (URL: [Link])

-

This compound nanoparticles: A new and reusable catalyst for synthesis of dihydropyrimidinones derivatives - Advanced Materials Letters. (URL: [Link])

-

Aluminum nanoparticles make tunable green catalysts | Rice News. (URL: [Link])

-

Synthesis scheme for the formation of this compound nanoparticles. - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of Al2O3 Nanoparticles by Using Co-Precipitation Method - AIP Publishing. (URL: [Link])

-

Facile Use of Silver Nanoparticles-Loaded this compound/Silica in Nanofluid Formulations for Enhanced Catalytic Performance toward 4-Nitrophenol Reduction. (URL: [Link])

-

Aluminium oxide nanoparticle - Wikipedia. (URL: [Link])

-

(PDF) Synthesis of this compound nanoparticles by sol-gel method and their applications in the removal of copper ions (Cu 2+ ) from the solution - ResearchGate. (URL: [Link])

-

Metal-doped this compound nanoparticles: Next-gen photocatalysts for eliminating pharmaceutical pollutants | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and characterisation of Al₂O₃ nanoparticles as catalyst prepared by polymer co-precipitation method | Materials Engineering Research - SyncSci Publishing. (URL: [Link])

-

Hydrothermal Stability of High-Surface-Area α-Al2O3 and Its Use as a Support for Hydrothermally Stable Fischer–Tropsch Synthesis Catalysts | Chemistry of Materials - ACS Publications. (URL: [Link])

-

Hydrothermal synthesis of novel alpha this compound nano-materials with controlled morphologies and high thermal stability | Request PDF - ResearchGate. (URL: [Link])

-

Hydrothermal synthesis and characterization of nano-particles γ-Al2O3 | Semantic Scholar. (URL: [Link])

-

synthesis of this compound nano powder using sol-gel method and chelate precursor. (URL: [Link])

-

This compound Catalysts for Efficient Industrial Chemical Reactions. (URL: [Link])

Sources

- 1. maspecprod.com [maspecprod.com]

- 2. mdpi.com [mdpi.com]

- 3. Aluminium oxide nanoparticle - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aml.iaamonline.org [aml.iaamonline.org]

- 7. iiste.org [iiste.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. epa.oszk.hu [epa.oszk.hu]

- 10. Sustainable synthesis of α-alumina nanoparticles: a comparative study of base-mediated crystallization via co-precipitation - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

basic principles of alumina sintering process

An In-Depth Technical Guide on the Core Principles of the Alumina Sintering Process

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the fundamental principles governing the sintering of this compound (Al₂O₃), a critical process in the manufacturing of advanced ceramic components. Tailored for researchers, scientists, and drug development professionals who may utilize ceramic materials, this document delves into the scientific underpinnings of sintering, from the initial powder characteristics to the final microstructural evolution.

Introduction: The Essence of this compound Sintering

Sintering is a thermal treatment process that compacts a powder into a solid, coherent mass through the application of heat below the material's melting point.[1] For this compound, a material prized for its high melting point, exceptional hardness, and chemical inertness, sintering is the key to transforming a granular powder into a dense, high-strength ceramic component.[1] The primary driving force behind this transformation is the reduction of the powder's surface energy.[2][3] The system seeks to minimize its total energy by reducing the high surface area of the powder particles, leading to the formation of a dense, polycrystalline structure.

The initial characteristics of the this compound powder, such as particle size distribution, specific surface area, and chemical purity, play a pivotal role in the sintering behavior and the final properties of the ceramic.[4] Finer particle sizes generally lead to higher activity and can promote sintering at lower temperatures.[5]

The Stages of Sintering: A Microstructural Journey

The sintering process of this compound ceramics can be broadly categorized into three overlapping stages, each characterized by distinct microstructural changes.[3][6] Understanding these stages is crucial for controlling the final properties of the sintered body.

-

Initial Stage: This stage begins with the initial heating of the "green body" (the unsintered, compacted powder). As the temperature rises, the binder and any residual moisture are evaporated.[7] The primary phenomenon is the formation of "necks" or contact points between adjacent this compound particles. While there is some initial shrinkage, the changes in density and strength are not significant at this point.[6] The microstructure consists of interconnected particles with a large volume of pores. Careful control of the heating rate is critical in this stage to prevent cracking due to the rapid expulsion of volatiles.[7]

-

Intermediate Stage: As the temperature and time increase, the process enters the intermediate stage, characterized by significant densification and shrinkage of the ceramic body.[6][7] The necks between particles grow, and the pores become more rounded and begin to shrink. The pore network remains largely open and interconnected. Grain growth also begins to occur, although it is typically less pronounced than in the final stage.[8][9]

-

Final Stage: In the final stage of sintering, the densification rate slows down as the density approaches its theoretical maximum.[6] The pore structure becomes primarily isolated, closed pores at the grain boundaries or even within the grains.[6] Grain growth becomes the dominant mechanism, and controlling this is critical to achieving the desired final microstructure and mechanical properties.[6] Excessive grain growth can be detrimental to the mechanical strength of the this compound ceramic.

Mechanisms of Mass Transport in Solid-State Sintering

In solid-state sintering, where no liquid phase is present, mass transport occurs through various diffusion mechanisms. The dominant mechanism depends on factors such as temperature, particle size, and the presence of defects in the crystal lattice. The key diffusion paths include:

-

Surface Diffusion: Atoms move along the surface of the particles.

-

Grain Boundary Diffusion: Atoms move along the interface between adjacent grains.

-

Lattice (Volume) Diffusion: Atoms move through the crystal lattice of the particles.

For densification to occur, mass must be transported from the bulk of the particles to the neck regions, leading to a decrease in the center-to-center distance of the particles. Grain boundary and lattice diffusion are the primary mechanisms responsible for densification, while surface diffusion primarily contributes to neck growth without significant shrinkage.[2][8] The sintering of pure this compound is often controlled by volume diffusion, while the addition of certain dopants can promote grain boundary diffusion.[10]

The Critical Role of Sintering Additives

Pure this compound has a very high melting point, requiring sintering temperatures often exceeding 1700°C to achieve full densification.[11] Such high temperatures are not only energy-intensive but can also lead to excessive grain growth, which is detrimental to the mechanical properties of the final ceramic. To circumvent these issues, sintering additives (also known as sintering aids) are commonly incorporated into the this compound powder.[11][12] These additives can be broadly classified into two categories based on their mechanism of action:

Solid-State Sintering Aids

These additives form a solid solution with the this compound lattice, creating defects that can enhance diffusion rates.[5][13] For example, oxides like titania (TiO₂) and manganese oxide (MnO) can form a solid solution with this compound, leading to the creation of vacancies in the this compound lattice, which in turn promotes diffusion and densification at lower temperatures.[11][13]

Liquid-Phase Sintering Aids

These additives form a liquid phase at the sintering temperature, which significantly accelerates the densification process through several mechanisms:[2][14]

-

Particle Rearrangement: The liquid phase acts as a lubricant, allowing particles to rearrange into a more densely packed configuration.[14]

-

Solution-Precipitation: The this compound particles dissolve in the liquid phase at points of high stress (particle contacts) and precipitate at points of low stress (in the pores), leading to densification.

-

Viscous Flow: The liquid phase can flow into and fill the pores between particles.[2]

Common liquid-phase sintering aids for this compound include silicates and glasses, such as MgO-Al₂O₃-SiO₂ (MAS) glass.[15] The formation of a liquid phase can significantly lower the required sintering temperature.[2][5]

| Additive Type | Mechanism of Action | Examples | Effect on Sintering |

| Solid-State | Forms solid solution, creates lattice defects, enhances diffusion.[5][13] | TiO₂, MnO, Cr₂O₃, Fe₂O₃[5][11] | Reduces sintering temperature, can activate the lattice.[11] |

| Liquid-Phase | Forms a liquid phase at sintering temperature, promotes particle rearrangement, solution-precipitation, and viscous flow.[2][14] | SiO₂, CaO, MgO[16] | Significantly lowers sintering temperature, accelerates densification.[2][14] |

Advanced Sintering Techniques for this compound Ceramics

While conventional atmospheric pressure sintering is widely used, several advanced sintering techniques have been developed to achieve superior properties, such as higher density and finer grain size, often at lower temperatures and in shorter times.[17][18]

-

Hot Pressing (HP) and Hot Isostatic Pressing (HIP): These techniques involve the simultaneous application of heat and pressure. The external pressure provides an additional driving force for densification, promoting plastic flow and particle rearrangement.[2][16] Hot pressing can significantly reduce the sintering temperature compared to conventional methods.[2] For instance, pure this compound that requires temperatures above 1800°C for conventional sintering can be densified at 1500°C with a pressure of 20 MPa.[2] Hot isostatic pressing applies pressure uniformly in all directions, making it suitable for producing complex shapes with high density and uniform microstructure.[16]

-

Spark Plasma Sintering (SPS): SPS is a rapid sintering technique that uses a pulsed direct current to heat the powder and die.[2] This method allows for very high heating rates, which can significantly reduce the sintering time and suppress grain growth.[18] SPS is known for its ability to produce dense this compound ceramics at lower temperatures compared to conventional sintering.[19]

-

Microwave Sintering: This technique utilizes microwave energy to heat the ceramic body. Microwave heating can be more uniform and rapid than conventional heating, leading to lower sintering temperatures and times.[2][20]

-

Two-Step Sintering (TSS): TSS is a method designed to separate densification from grain growth. The process involves rapidly heating the green body to a higher temperature (T1) to achieve a critical density (typically around 85-90%), followed by cooling to and holding at a lower temperature (T2) for an extended period to achieve full densification with minimal grain growth.[8][9] The rationale is that at the lower temperature T2, the activation energy for grain boundary diffusion (which drives densification) is lower than that for grain boundary migration (which causes grain growth).[2]

Experimental Protocol: A Guide to Conventional this compound Sintering

The following is a generalized protocol for the conventional sintering of this compound. The specific parameters will need to be optimized based on the starting powder characteristics and the desired final properties.

Materials and Equipment:

-

High-purity this compound powder (sub-micron particle size recommended)

-

Sintering additive(s) (e.g., MgO, SiO₂)

-

Binder and plasticizer (for some forming methods)

-

Ball mill or other mixing equipment

-

Press (uniaxial or isostatic)

-

High-temperature furnace (capable of reaching at least 1700°C)

-

Atmosphere control (optional, depending on the application)

Procedure:

-

Powder Preparation:

-